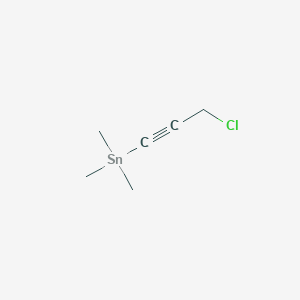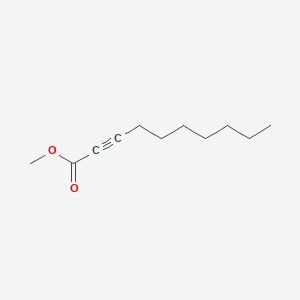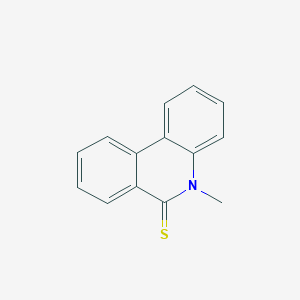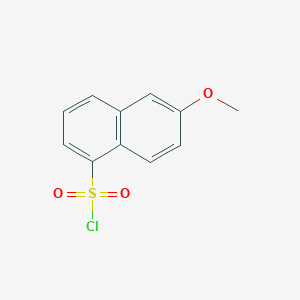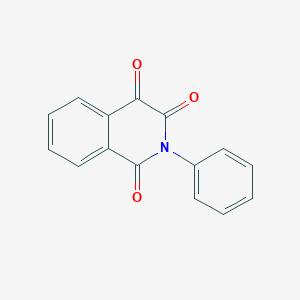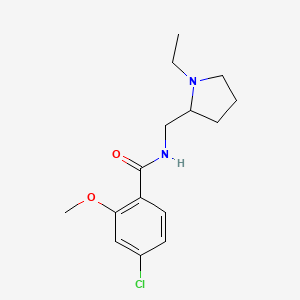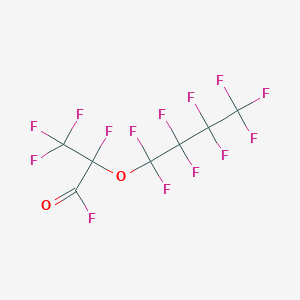
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride is a fluorinated organic compound with the molecular formula C9F18O3. It is known for its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride typically involves the reaction of hexafluoropropene oxide with nonafluorobutyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The process requires stringent safety measures and environmental controls to prevent the release of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the fluoride group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while addition reactions with alkenes can produce fluorinated alkane derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: The compound is employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceuticals.
Industry: The compound is utilized in the production of high-performance materials, such as fluorinated coatings and lubricants
Wirkmechanismus
The mechanism by which 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride exerts its effects involves the interaction of its highly electronegative fluorine atoms with various molecular targets. These interactions can lead to the stabilization of reactive intermediates and the formation of strong carbon-fluorine bonds, which are resistant to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride
Uniqueness
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride is unique due to its combination of high thermal stability, chemical resistance, and the presence of multiple fluorine atoms, which enhance its reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
65566-03-2 |
|---|---|
Molekularformel |
C7F14O2 |
Molekulargewicht |
382.05 g/mol |
IUPAC-Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoyl fluoride |
InChI |
InChI=1S/C7F14O2/c8-1(22)2(9,5(14,15)16)23-7(20,21)4(12,13)3(10,11)6(17,18)19 |
InChI-Schlüssel |
ASRUEZWPQQMVHM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




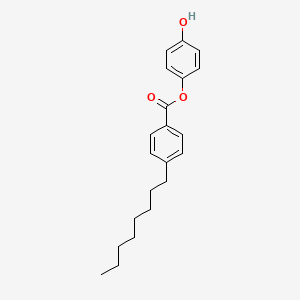
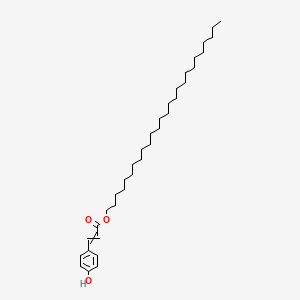



![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
